Bienvenue dans la boutique en ligne BenchChem!

(4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Lipophilicity ADME Drug design

(4S)-2-(2,5-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1272760-01-6) is a chiral, heterocyclic thiazolidine-4-carboxylic acid derivative featuring a 2,5-difluorophenyl substituent at the C2 position and a defined (4S) absolute configuration at the C4 stereocenter. The compound possesses a molecular formula of C10H9F2NO2S and a molecular weight of 245.25 g/mol.

Molecular Formula C10H9F2NO2S
Molecular Weight 245.25 g/mol
Cat. No. B7876485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Molecular FormulaC10H9F2NO2S
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C2=C(C=CC(=C2)F)F)C(=O)O
InChIInChI=1S/C10H9F2NO2S/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m1/s1
InChIKeyMYTWAZGPELUBSV-VEDVMXKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-2-(2,5-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid – Chiral Thiazolidine Building Block for Precision Medicinal Chemistry


(4S)-2-(2,5-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1272760-01-6) is a chiral, heterocyclic thiazolidine-4-carboxylic acid derivative featuring a 2,5-difluorophenyl substituent at the C2 position and a defined (4S) absolute configuration at the C4 stereocenter. The compound possesses a molecular formula of C10H9F2NO2S and a molecular weight of 245.25 g/mol [1]. It belongs to the broader 2-arylthiazolidine-4-carboxylic acid class, which is widely employed as conformationally constrained cysteine surrogates and chiral building blocks in medicinal chemistry and asymmetric synthesis [2]. The (4S) configuration corresponds to the L-cysteine-derived natural stereochemistry, while the 2,5-difluorophenyl moiety modulates lipophilicity (computed XLogP3 = −0.6) and introduces additional hydrogen bond acceptor capacity (6 acceptors) relative to non-fluorinated phenyl analogs [1].

Why (4S)-2-(2,5-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid Cannot Be Replaced by Generic Thiazolidine Analogs


Substitution of (4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid with seemingly similar in-class compounds—such as the (4R) enantiomer, the 2,4-difluorophenyl regioisomer, or the unsubstituted 2-phenyl analog—introduces measurable and functionally consequential differences in lipophilicity, hydrogen bonding capacity, stereochemical recognition, and diastereomeric composition at the C2 position. The (4S) configuration is derived from L-cysteine and matches the chirality of natural amino acids, which is a prerequisite for compatibility with biological targets that require L-stereochemistry [1]. The 2,5-difluorophenyl substitution pattern is not interchangeable with 2,4-difluorophenyl; the positional arrangement of fluorine atoms alters both the electronic distribution on the aromatic ring and the molecular electrostatic potential surface, which can affect binding to hydrophobic enzyme pockets differently [2]. Furthermore, the target compound exists as a mixture of C2 diastereomers (due to the undefined stereocenter at C2), and the specific diastereomeric ratio obtained from L-cysteine condensation with 2,5-difluorobenzaldehyde may differ from that obtained with other aldehydes, impacting reproducibility in downstream applications [3]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for (4S)-2-(2,5-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Shift: 2,5-Difluorophenyl vs. Unsubstituted Phenyl Analog

The target compound (4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibits a computed XLogP3 of −0.6 [1], whereas the unsubstituted 2-phenyl-thiazolidine-4-carboxylic acid analog has a reported ACD/LogP of 2.16 . This represents an approximate ΔLogP of −2.76 log units, indicating that the 2,5-difluorophenyl derivative is substantially more hydrophilic than the parent phenyl compound. The shift from positive to negative LogP crosses a critical threshold for aqueous solubility and permeability, with potential implications for pharmacokinetic behavior. Note: values are derived from different computational algorithms (XLogP3 vs. ACD/LogP), introducing methodological variance; however, the direction and magnitude of the difference are consistent with the well-established electron-withdrawing effect of aromatic fluorine substitution.

Lipophilicity ADME Drug design

Hydrogen Bond Acceptor Count: Fluorinated vs. Non-Fluorinated Thiazolidine-4-carboxylic Acids

The target compound has a computed hydrogen bond acceptor count of 6, as reported in its computed properties profile [1]. In contrast, the non-fluorinated 2-phenyl-thiazolidine-4-carboxylic acid analog has 4 hydrogen bond acceptors (two from the carboxylate oxygens, one from the thiazolidine nitrogen, and one from the thiazolidine sulfur). The two additional fluorine atoms on the 2,5-difluorophenyl ring contribute two extra H-bond acceptor sites, increasing the total from 4 to 6. This 50% increase in H-bond acceptor capacity can alter the compound's interaction fingerprint with biological targets, solvents, and chromatographic stationary phases.

Hydrogen bonding Molecular recognition Pharmacophore design

C4 Absolute Configuration: (4S) L-Cysteine-Derived Stereochemistry vs. (4R) D-Cysteine-Derived Enantiomer

The target compound bears the (4S) absolute configuration, corresponding to the stereochemistry of L-cysteine, the natural amino acid from which it is synthesized. The (4R) enantiomer (CAS 1014081-92-5) is derived from D-cysteine and represents the non-natural antipode . Research on related 2-arylthiazolidine-4-carboxylic acid scaffolds has demonstrated that the (4S) configuration is critical for biological activity; the kuujia.com research brief explicitly states that 'the (4S) configuration has been shown to be crucial for biological activity in several related compounds, making the enantiomeric purity of this material an important consideration for research applications' [1]. While direct head-to-head IC50 data for the (4S) vs. (4R) pair of this specific compound were not identified in publicly available sources at the time of this evidence compilation, the class-level precedent strongly supports that the two enantiomers are not interchangeable for biological or pharmacological applications.

Chirality Enantiomeric recognition Biological activity

C2 Diastereomeric Composition: Undefined vs. Defined Stereocenter in Thiazolidine-4-carboxylic Acid Analogs

The target compound possesses a defined stereocenter at C4 (4S) but an undefined stereocenter at C2, as explicitly indicated in its computed properties: 'Defined Atom Stereocenter Count: 1, Undefined Atom Stereocenter Count: 1' [1]. This means the compound is produced and supplied as a mixture of (2R,4S) and (2S,4S) diastereomers. The diastereomeric ratio obtained from the condensation of L-cysteine with 2,5-difluorobenzaldehyde depends on reaction conditions (solvent, temperature, base) and the electronic nature of the aldehyde [2]. Literature on related 2-aryl-thiazolidine-4-carboxylic acids reports diastereomeric ratios ranging from approximately 1:1 to 3:2 depending on the aryl substituent [3]. In contrast, certain thiazolidine-4-carboxylic acid analogs (e.g., 2,2-dialkyl or 2-unsubstituted derivatives) have a fully defined C2 stereocenter or no C2 chirality, making their stereochemical composition fundamentally different.

Diastereoselectivity Synthetic reproducibility Quality control

2,5-Difluorophenyl vs. 2,4-Difluorophenyl Regioisomer: Positional Fluorine Substitution Pattern

The target compound bears fluorine atoms at the 2- and 5-positions of the phenyl ring. A commercially available regioisomer, 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 342412-35-5), carries fluorine at the 2- and 4-positions . While identical in molecular formula (C10H9F2NO2S) and molecular weight (245.25), these two regioisomers are chemically distinct entities. The 2,5-substitution pattern creates a different molecular electrostatic potential surface and dipole moment vector compared to the 2,4-substitution pattern. In kinase inhibitor pharmacophores, the 2,5-difluorophenyl moiety has been specifically identified as occupying a hydrophobic pocket (the 'Ras-selective pocket') formed through outward movement of the αC-helix in B-Raf, a binding mode distinct from other substitution patterns [1].

Regioisomerism Fluorine chemistry Structure-activity relationship

Topological Polar Surface Area: 74.6 Ų for the Target Compound as a Proxy for Permeability and Bioavailability

The target compound has a computed topological polar surface area (TPSA) of 74.6 Ų [1]. This value falls within the range generally associated with favorable oral absorption (typically <140 Ų for good oral bioavailability per Veber's rules). By comparison, the non-fluorinated 2-phenyl-thiazolidine-4-carboxylic acid analog has a lower TPSA (estimated ~57–58 Ų based on the absence of fluorine atoms, each contributing approximately 8.5 Ų to TPSA). The higher TPSA of the target compound reflects the contribution of the two electronegative fluorine atoms to the molecular polar surface, which can influence passive membrane permeability and transporter recognition. The TPSA of 74.6 Ų positions the compound in an intermediate range that balances solubility and permeability.

TPSA Drug-likeness Oral bioavailability

Recommended Research and Industrial Application Scenarios for (4S)-2-(2,5-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid


Synthesis of Conformationally Constrained L-Cysteine-Based Peptide Mimetics Requiring Defined (4S) Chirality

The (4S) absolute configuration, matching natural L-cysteine stereochemistry, makes this compound the building block of choice for constructing peptide mimetics where the thiazolidine ring serves as a conformationally constrained cysteine surrogate. Unlike the (4R) enantiomer (CAS 1014081-92-5) or racemic mixtures, the (4S) compound provides the correct stereochemical match for biological targets that recognize L-amino acid geometry. The carboxylic acid functionality at C4 permits direct amide coupling or esterification, enabling incorporation into peptide chains or prodrug constructs [1]. The undefined C2 stereocenter must be accounted for; researchers should characterize the diastereomeric ratio of their specific lot if C2 stereochemistry is relevant to downstream biological activity .

Kinase Inhibitor Fragment Libraries Exploiting the 2,5-Difluorophenyl Pharmacophore for Hydrophobic Pocket Occupancy

The 2,5-difluorophenyl moiety has been crystallographically validated as an optimal substituent for occupying the Ras-selective hydrophobic pocket in B-Raf kinase and related targets [1]. The thiazolidine-4-carboxylic acid scaffold provides a rigid, low-molecular-weight core (MW 245.25) suitable for fragment-based drug discovery. The compound's moderate TPSA (74.6 Ų) and low LogP (−0.6) make it an attractive fragment starting point for lead optimization campaigns targeting kinases where the 2,5-difluorophenyl motif is a recognized pharmacophoric element . Researchers should not substitute the 2,4-difluorophenyl regioisomer (CAS 342412-35-5) without confirmatory docking or crystallographic evidence.

Protease Inhibitor Lead Generation Leveraging Fluorine-Enhanced Metabolic Stability

Patents and research briefs indicate that thiazolidine-4-carboxylic acid derivatives with fluorinated aromatic substituents are being investigated as protease inhibitors, with the difluorophenyl substitution pattern hypothesized to improve metabolic stability compared to non-fluorinated analogs [1]. The (4S)-2-(2,5-difluorophenyl) compound, with its 6 hydrogen bond acceptors and chiral L-cysteine backbone, provides a versatile intermediate for generating libraries of N-acyl, C-terminal amide, or ester derivatives for screening against cysteine, serine, or aspartyl proteases. The proven synthetic accessibility from L-cysteine and 2,5-difluorobenzaldehyde enables rapid analog generation .

Asymmetric Synthesis and Chiral Ligand Development Using the (4S) Thiazolidine Scaffold

The defined (4S) stereochemistry and the carboxylic acid functional group make this compound suitable as a chiral auxiliary or ligand precursor for asymmetric catalysis. The thiazolidine ring nitrogen can be alkylated or acylated, while the carboxylic acid can be converted to amides, esters, or reduced to alcohols for further functionalization. The 2,5-difluorophenyl group introduces electronic tuning of the chiral environment through fluorine's inductive effect, and the C2 diastereomeric mixture may offer distinct stereochemical outcomes in asymmetric reactions depending on which C2 epimer predominates under specific reaction conditions [1]. The high commercial purity specification (≥95%) and availability from Enamine's catalog (EN300-186458) support reproducible synthetic applications .

Quote Request

Request a Quote for (4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.